molecular formula C6H8O4 B1356192 (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one CAS No. 252006-38-5

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Cat. No. B1356192
CAS RN: 252006-38-5
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-NJXYFUOMSA-N
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Description

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as 6RHHP, is a six-membered cyclic ketone with a hydroxy group on each of its two carbon atoms. It is a naturally occurring compound found in a variety of plants and fungi, and is used in the synthesis of a variety of compounds for both industrial and medical applications.

Scientific Research Applications

Role in Organic Compounds

The compound is a part of the class of organic compounds known as organooxygen compounds. These compounds play a crucial role in various chemical reactions and processes .

Involvement in Overconstrained 6R-Mechanisms

The compound’s structure suggests potential involvement in overconstrained 6R-mechanisms, which are a topic of interest in the field of mechanical engineering .

Formation of Hydroxymethylfurfural (HMF)

This compound is also known as 5-(hydroxymethyl)furfural, an organic compound formed by the dehydration of reducing sugars. It is highly soluble in both water and organic solvents .

Use in the Food Industry

Hydroxymethylfurfural (HMF), derived from this compound, is used in the food industry as a flavoring agent and biomarker .

Potential Use in Cancer Therapy

The compound has been found to have significant anti-cancer activity and is currently being studied for its potential use in cancer therapy.

Inhibition of Viruses

The compound has been found to be a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro.

Enhancement of Pharmacological Effects

Hydroxymethylation of biological agents, including this compound, can enhance the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .

Use in Medical Applications

Nanogels derived from this compound are widely used in medical applications, such as in cancer therapy, targeted delivery of proteins, genes and DNAs, and scaffolds in tissue regeneration .

Mechanism of Action

Target of Action

The primary target of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as (2R,6R)-hydroxynorketamine [(2R,6R)-HNK], is the Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .

Mode of Action

(2R,6R)-HNK interacts with its target, BDNF, by inducing its release . This release is activity-dependent and requires L-type voltage-dependent Ca2+ channels (VDCCs) . The antidepressant actions of (2R,6R)-HNK are blocked when the activity-dependent release of BDNF is inhibited .

Biochemical Pathways

The released BDNF activates the TrkB and mTORC1 signaling pathways . These pathways increase synaptic function in the medial prefrontal cortex (mPFC), which is a key region for the actions of (2R,6R)-HNK . The antidepressant effects of (2R,6R)-HNK are blocked when these downstream signaling pathways are inhibited .

Pharmacokinetics

Related compounds such as (6r,s)-folinic acid have been shown to have rapid clearance, long mean residence time, and moderate bioavailability . These properties may also apply to (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, but further studies are needed to confirm this.

Result of Action

The activation of the TrkB and mTORC1 signaling pathways by (2R,6R)-HNK leads to increased synaptic function in the mPFC . This results in rapid and long-lasting antidepressant effects . These effects are observed in behavioral tests, indicating the potential use of this metabolite for the treatment of Major Depressive Disorder (MDD) .

Action Environment

It is known that the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways

properties

IUPAC Name

(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-NJXYFUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C(O[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573215
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

CAS RN

252006-38-5
Record name 3,4-dideoxyglucosone-3-ene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dideoxyglucosone-3-ene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxyglucosone-3-ene
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